![molecular formula C14H11ClN4S B1349015 4-(3-氯-2-甲基苯基)-5-吡啶-4-基-4H-[1,2,4]三唑-3-硫醇 CAS No. 380335-54-6](/img/structure/B1349015.png)

4-(3-氯-2-甲基苯基)-5-吡啶-4-基-4H-[1,2,4]三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

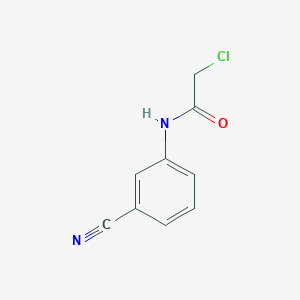

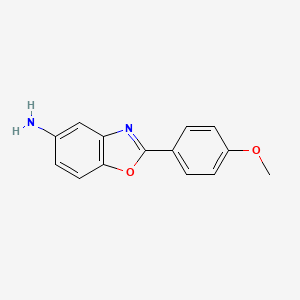

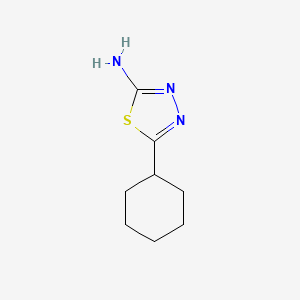

“4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed to synthesize these derivatives, including chemical and enzymatic methods . For example, a series of triazole derivatives were synthesized by cyclization reaction . The basic nucleus was prepared by cyclization of a potassium salt with hydrazine hydrate using water as a solvent under reflux condition .Molecular Structure Analysis

Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles can accommodate a broad range of substituents around their core structures .Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .科学研究应用

Antimicrobial Applications

1,2,4-Triazole derivatives have been found to exhibit significant antimicrobial activities . They have been used in the development of novel antimicrobial drugs to combat drug-resistant infections effectively . The unique structure and properties of 1,2,4-triazoles allow them to engage in hydrogen bonding and dipole-dipole interactions with biological receptors, enhancing their biocompatibility .

Antiviral Applications

1,2,4-Triazoles and their derivatives have also been found to have potential antiviral applications . Their ability to form stable complexes with various biological targets makes them promising candidates for the development of new antiviral drugs .

Antioxidant Applications

1,2,4-Triazoles have been found to exhibit antioxidant properties . They can act as free radical scavengers, helping to protect cells from damage caused by oxidative stress .

Antidiabetic Applications

1,2,4-Triazoles have been found to have potential antidiabetic applications . They have been used in the development of new drugs for the treatment of diabetes .

Anticancer Applications

1,2,4-Triazoles have been found to have potential anticancer applications . They have been used in the development of new drugs for the treatment of various types of cancer .

Antitubercular Applications

1,2,4-Triazoles have been found to have potential antitubercular applications . They have been used in the development of new drugs for the treatment of tuberculosis .

Antimalarial Applications

1,2,4-Triazoles have been found to have potential antimalarial applications . They have been used in the development of new drugs for the treatment of malaria .

Anti-leishmanial Applications

1,2,4-Triazoles have been found to have potential anti-leishmanial applications . They have been used in the development of new drugs for the treatment of leishmaniasis .

作用机制

Target of Action

1,2,4-triazoles are known to have a broad spectrum of biological activities. They can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

The mode of action of 1,2,4-triazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical Pathways

1,2,4-triazoles can affect various biochemical pathways. For example, some 1,2,4-triazoles have been shown to have significant antibacterial activity, suggesting that they may interfere with bacterial biochemical pathways .

Pharmacokinetics

The ADME properties of 1,2,4-triazoles can vary depending on their specific chemical structure. Some triazole-based compounds are known to have excellent bioavailability .

Result of Action

The molecular and cellular effects of 1,2,4-triazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Action Environment

The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some 1,2,4-triazoles have been found to inhibit corrosion of metals in certain environments .

安全和危害

属性

IUPAC Name |

4-(3-chloro-2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4S/c1-9-11(15)3-2-4-12(9)19-13(17-18-14(19)20)10-5-7-16-8-6-10/h2-8H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAKJXDXERLWGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353683 |

Source

|

| Record name | 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

380335-54-6 |

Source

|

| Record name | 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)